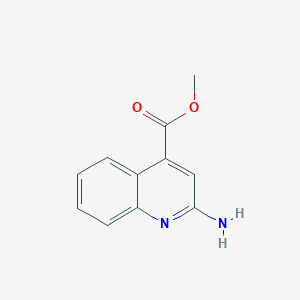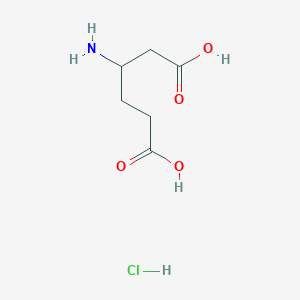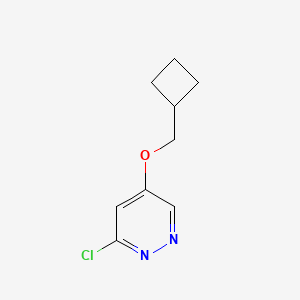
3-Chloro-5-(cyclobutylmethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclobutylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(cyclobutylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides .
Aplicaciones Científicas De Investigación
3-Chloro-5-(cyclobutylmethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for treating diseases such as cancer and cardiovascular disorders.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(cyclobutylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(cyclopropylmethoxy)pyridazine
- 3-Chloro-5-(cyclopentylmethoxy)pyridazine
- 3-Chloro-5-(cyclohexylmethoxy)pyridazine
Comparison
3-Chloro-5-(cyclobutylmethoxy)pyridazine is unique due to its specific cyclobutylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different cycloalkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
1346691-29-9 |
|---|---|
Fórmula molecular |
C9H11ClN2O |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-chloro-5-(cyclobutylmethoxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-4-8(5-11-12-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Clave InChI |
KIPWJTPBDIGLSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC2=CC(=NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



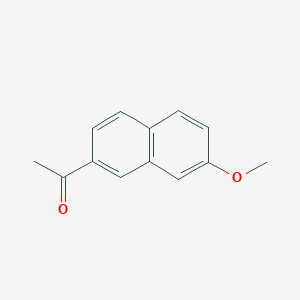
![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)


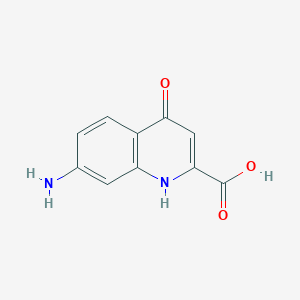

![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)
